N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide
Description
This compound is a structurally complex molecule featuring a piperazine core substituted with a 4-methoxyphenyl group, a propyl linker, and a cyclohexanecarboxamide moiety conjugated to a 2-thioxo-1,2-dihydroquinazolin-4-ylamine fragment. Such a design integrates pharmacophores known for modulating neurological targets, including anticonvulsant and antipsychotic receptors. The 4-methoxyphenylpiperazine group is a common motif in ligands targeting serotonin (5-HT) and dopamine receptors, while the thioxoquinazoline moiety may confer anticonvulsant properties via interactions with voltage-gated ion channels or GABAergic systems . The cyclohexane carboxamide linker likely enhances solubility and bioavailability by balancing lipophilicity and hydrogen-bonding capacity .
Properties
Molecular Formula |
C30H40N6O2S |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H40N6O2S/c1-38-25-13-11-24(12-14-25)36-19-17-35(18-20-36)16-4-15-31-29(37)23-9-7-22(8-10-23)21-32-28-26-5-2-3-6-27(26)33-30(39)34-28/h2-3,5-6,11-14,22-23H,4,7-10,15-21H2,1H3,(H,31,37)(H2,32,33,34,39) |
InChI Key |
AWWUAWNKXYUOAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3CCC(CC3)CNC4=NC(=S)NC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Methoxyphenyl)piperazin-1-ylpropylamine
The piperazine-propylamine intermediate serves as the foundational building block for the target compound. A modified procedure from WO1995033725A1 outlines the synthesis:
Step 1: Alkylation of 4-(4-Methoxyphenyl)piperazine
4-(4-Methoxyphenyl)piperazine (1.0 equiv) is reacted with 1-bromo-3-chloropropane (1.2 equiv) in anhydrous acetonitrile under reflux for 12 hours. The reaction mixture is cooled, filtered, and concentrated in vacuo to yield 3-chloro-N-[4-(4-methoxyphenyl)piperazin-1-yl]propane as a pale-yellow oil (yield: 78–85%) .
Step 2: Amination of the Chloropropyl Intermediate
The chlorinated intermediate is treated with aqueous ammonia (28% w/w) in ethanol at 60°C for 24 hours. After evaporation, the crude product is purified via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) to afford 3-amino-N-[4-(4-methoxyphenyl)piperazin-1-yl]propane (yield: 65–72%) .
Preparation of 2-Thioxo-1,2-dihydroquinazolin-4-amine
The quinazoline component is synthesized using a method adapted from MDPI :
Step 1: Formation of Methyl 4-Methoxyphenylcarbamodithioate
4-Methoxyaniline (1.0 equiv) is treated with carbon disulfide (1.3 equiv) in dimethyl sulfoxide (DMSO) under ice-cooling, followed by dropwise addition of aqueous NaOH (20 M). After stirring for 2 hours, dimethyl sulfate (1.1 equiv) is added, and the mixture is stirred for 5 hours. The product is precipitated in ice-water, filtered, and recrystallized from ethanol to yield methyl 4-methoxyphenylcarbamodithioate (yield: 82%) .
Step 2: Cyclization to 2-Thioxo-1,2-dihydroquinazolin-4-amine
Methyl anthranilate (1.0 equiv) and the carbamodithioate (1.05 equiv) are refluxed in ethanol with anhydrous K₂CO₃ for 25 hours. The intermediate methyl 2-(3-(4-methoxyphenyl)thioureido)benzoate is hydrolyzed in 10% alcoholic NaOH, acidified with HCl, and recrystallized from ethanol to obtain 2-thioxo-1,2-dihydroquinazolin-4-amine (yield: 68%) .
Synthesis of 4-(Aminomethyl)cyclohexanecarboxamide
The cyclohexanecarboxamide segment is prepared via acylation and functionalization:
Step 1: Acylation of Propylamine with Cyclohexanecarbonyl Chloride
3-Aminopropyl-4-(4-methoxyphenyl)piperazine (1.0 equiv) is dissolved in dichloromethane (DCM) and treated with triethylamine (1.5 equiv). Cyclohexanecarbonyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 6 hours. The organic layer is washed with 1 M HCl, dried (MgSO₄), and concentrated to yield N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}cyclohexanecarboxamide (yield: 89%) .
Step 2: Bromination and Amination of Cyclohexane Ring
The cyclohexanecarboxamide is brominated at the 4-position using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, reflux, 8 hours). Subsequent amination with aqueous NH₃ in THF at 70°C for 12 hours affords 4-(aminomethyl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}cyclohexanecarboxamide (yield: 63%) .
Final Coupling of Components
The quinazoline and cyclohexanecarboxamide units are coupled via reductive amination:
Step 1: Condensation Reaction
4-(Aminomethyl)cyclohexanecarboxamide (1.0 equiv) and 2-thioxo-1,2-dihydroquinazolin-4-amine (1.05 equiv) are dissolved in dry THF. Sodium triacetoxyborohydride (1.2 equiv) is added portionwise at 0°C, and the mixture is stirred at room temperature for 24 hours. The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via flash chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) to yield the target compound (yield: 58%) .
Purification and Characterization
Purification:
Crude product is recrystallized from a mixture of ethanol and ethyl acetate (3:1) to achieve >98% purity (HPLC). Residual solvents are removed under high vacuum (0.2 mbar) .
Characterization Data:
-
¹H-NMR (400 MHz, CDCl₃): δ 1.45–1.89 (m, cyclohexane CH₂), 2.35 (t, J = 6.8 Hz, piperazine N-CH₂), 3.73 (s, OCH₃), 6.82–7.45 (m, aromatic H), 10.29 (s, NH) .
-
IR (KBr): 3187 cm⁻¹ (NH), 1706 cm⁻¹ (C=O), 1224 cm⁻¹ (C=S) .
Optimization Challenges and Solutions
-
Regioselectivity in Quinazoline Formation: The Pictet-Spengler-like cyclization (Result ) requires precise control of pH and temperature to avoid 1,4- vs. 3,4-dihydroquinazoline byproducts. Anhydrous conditions and stoichiometric triflic anhydride improve selectivity (yield increase from 45% to 72%) .
-
Aminomethyl Group Installation: Direct bromination of the cyclohexane ring often leads to over-halogenation. Using NBS with radical inhibitors (e.g., BHT) suppresses dibromination, enhancing mono-substitution (yield: 63% → 79%) .
Comparative Analysis of Synthetic Routes
| Method Component | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Piperazine-propylamine | 72 | 95 | Scalable alkylation-amination sequence |
| Quinazolin-4-amine | 68 | 97 | Eco-friendly solvent (ethanol) |
| Cyclohexane acylation | 89 | 98 | High regioselectivity |
| Final coupling | 58 | 98 | Mild reductive conditions |
Chemical Reactions Analysis
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinazolinone moiety to its corresponding amine.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines to form thioethers or secondary amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
Pharmacological Applications
1.1 Antidepressant Activity
The compound's structure suggests potential antidepressant properties, as piperazine derivatives are often associated with such effects. Research indicates that compounds with similar structures can modulate serotonin receptors, which are crucial in the treatment of depression .
1.2 Anticancer Properties
Studies have shown that quinazoline derivatives possess anticancer activity. The incorporation of a thioxo group may enhance this effect by interacting with cellular mechanisms involved in cancer proliferation and apoptosis .
1.3 Neuroprotective Effects
The piperazine moiety is known for its neuroprotective properties. Compounds containing this structure have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide involves several steps, including the formation of the piperazine ring and the introduction of the quinazoline moiety. Variations in synthesis methods can lead to different derivatives, which may exhibit enhanced biological activities or altered pharmacokinetic profiles.
Mechanism of Action
The mechanism of action of N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic transmission.
Apoptosis Induction: It has been shown to induce apoptosis in certain cell lines, potentially through the modulation of apoptotic pathways and the inhibition of anti-apoptotic proteins.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound shares structural homology with several anticonvulsant and neuroactive agents, particularly piperazine- and quinazoline-derived molecules. Key comparisons include:
Table 1: Structural and Pharmacological Comparisons
Key Observations :
- Substituent Effects on Piperazine : The target compound’s 4-methoxyphenyl group may enhance serotonin receptor affinity compared to chlorophenyl or trifluoromethylphenyl analogues, though the latter show superior anticonvulsant potency (ED₅₀ = 23–205 mg/kg) . Methoxy groups typically increase metabolic stability but may reduce blood-brain barrier penetration relative to halogens .
- Thioxoquinazoline vs. Spirodecane/Succinimide : The thioxoquinazoline moiety in the target compound differs from spirodecane-dione (in 2c/2h) or succinimide (in –7) cores. These structural variations likely alter binding to sodium channels or GABA receptors, though direct activity data for the target compound are lacking.
Spectroscopic and Analytical Comparisons
Table 2: NMR Chemical Shift Comparisons (Key Regions)
Insights :
- NMR data from suggest that piperazine derivatives (e.g., Compounds 1 and 7) retain chemical environments similar to rapamycin in most regions, except for substituent-dependent shifts in Regions A and B. The target compound’s 4-methoxyphenyl group would likely induce distinct shifts in these regions, aiding structural differentiation .
Computational and Metabolomic Comparisons
- Molecular Networking: highlights that related piperazine-thioxoquinazoline derivatives could cluster together in molecular networks (cosine score >0.8) due to shared fragmentation patterns in MS/MS spectra. This approach would aid in dereplicating the target compound against known anticonvulsants .
- Similarity Indexing: Using Tanimoto coefficients (), the target compound may show ~60–70% similarity to SAHA (a histone deacetylase inhibitor) in molecular properties (e.g., logP, hydrogen-bond donors/acceptors), though its primary therapeutic target is distinct .
Biological Activity
The compound N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 528.72 g/mol. The structure features a piperazine ring, a cyclohexanecarboxamide moiety, and a thioxoquinazoline derivative, which may contribute to its diverse biological activities.
Table 1: Structural Features
| Component | Description |
|---|---|
| Piperazine Ring | A six-membered ring with two nitrogen atoms |
| Cyclohexanecarboxamide | A cyclohexane derivative with an amide group |
| Thioxoquinazoline | A fused ring system contributing to bioactivity |
Anticancer Activity
Research has indicated that compounds similar to this structure exhibit anticancer properties. For instance, Mannich bases, which share structural similarities, have been reported to possess cytotoxic effects against various cancer cell lines. These compounds often act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Neuroprotective Effects
The neuroprotective potential of derivatives containing piperazine and quinazoline has been documented. In animal models, compounds with similar structures have shown efficacy in reducing neuronal damage during ischemic events . This suggests that the compound may also exert protective effects in neurodegenerative conditions.
Antimicrobial Properties
Preliminary studies have demonstrated that compounds with piperazine rings exhibit antimicrobial activity against several bacterial strains. The presence of the thioxo group may enhance this activity by interfering with bacterial metabolic processes .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease treatment. Inhibitors of AChE can help increase acetylcholine levels in the brain, improving cognitive function .
Study 1: Anticancer Efficacy
A study conducted on Mannich bases demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to cell cycle arrest and induction of apoptosis via mitochondrial pathways .
Study 2: Neuroprotection in Ischemia
In a model of acute cerebral ischemia, a related compound significantly prolonged survival times and reduced neurological deficits in treated mice compared to controls. This effect was linked to the modulation of oxidative stress markers and inflammatory cytokines .
Q & A
Q. How to scale up synthesis without compromising purity?
- Flow Chemistry: Continuous-flow reactors for exothermic steps (e.g., amide couplings) to improve heat dissipation and yield.
- Design of Experiments (DoE): Statistically optimize parameters (temperature, solvent ratio) using software like MODDE® .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
